2-Bromo-n-hexylacetamide

NAADP antagonist T-cell immunomodulation membrane permeability

2-Bromo-n-hexylacetamide is a member of the N-alkyl α-bromoacetamide class, characterized by a reactive bromomethyl carbonyl group linked to a six-carbon n-hexyl chain. This bifunctional structure (electrophilic carbon adjacent to a hydrogen-bond-donating amide) underpins its primary use as a versatile alkylating intermediate in medicinal chemistry and agrochemical synthesis.

Molecular Formula C8H16BrNO
Molecular Weight 222.12 g/mol
CAS No. 5439-32-7
Cat. No. B12931747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-n-hexylacetamide
CAS5439-32-7
Molecular FormulaC8H16BrNO
Molecular Weight222.12 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)CBr
InChIInChI=1S/C8H16BrNO/c1-2-3-4-5-6-10-8(11)7-9/h2-7H2,1H3,(H,10,11)
InChIKeyAKLXGEYCFUSVDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-n-hexylacetamide (CAS 5439-32-7): Procurement-Grade Chemical Profile and Class Positioning


2-Bromo-n-hexylacetamide is a member of the N-alkyl α-bromoacetamide class, characterized by a reactive bromomethyl carbonyl group linked to a six-carbon n-hexyl chain [1]. This bifunctional structure (electrophilic carbon adjacent to a hydrogen-bond-donating amide) underpins its primary use as a versatile alkylating intermediate in medicinal chemistry and agrochemical synthesis. Physicochemical properties (MW 222.12 g/mol, predicted logP ~2.8, boiling point ~311 °C) place it in a lipophilicity range that balances membrane permeability with aqueous solubility, a critical parameter distinguishing it from shorter- or longer-chain homologs.

Why N-Alkyl Chain Length in 2-Bromoacetamides Is Not Interchangeable: The n-Hexyl Differentiation


Procurement of a generic '2-bromoacetamide intermediate' without specifying the N-alkyl substituent carries substantial risk of functional failure. Systematic structure-activity relationship (SAR) studies across the N-alkyl α-bromoacetamide series demonstrate that biological activity, physicochemical properties, and synthetic utility are exquisitely sensitive to chain length. The n-hexyl substituent occupies a narrow optimum window for several applications: chains shorter than butyl lack sufficient membrane permeability, while chains longer than decyl exhibit prohibitive aqueous insolubility [1]. Furthermore, fungistatic potency within the bromoacetamide class is not monotonic with lipophilicity; primary normal alkyl chains of 4–10 carbons display a distinct activity peak, with branching or secondary substitution diminishing activity [2]. Substituting 2-bromo-n-hexylacetamide with, for example, the n-butyl or n-octyl analog will therefore alter reaction kinetics, biological target engagement, and formulation behaviour in ways that cannot be compensated by simple molar equivalence.

Quantitative Differentiation Evidence for 2-Bromo-n-hexylacetamide vs Closest Analogs


Chain-Length-Dependent Membrane Permeability and Biological Activity in T-Cell Antagonists

In the synthesis of nicotinic acid-derived NAADP antagonists, N-alkyl bromoacetamide intermediates with varying chain lengths were used to alkylate nicotinic acid. Among single-chain derivatives, the n-hexyl adduct (compound 27) was one of only four chain lengths (n-butyl, n-hexyl, n-heptyl, n-octyl) that yielded quantifiable activity in intact T-cells. Compounds with n-decyl or longer chains could not be studied quantitatively due to poor solubility in biological buffers [1]. This establishes n-hexyl as the shortest chain that reliably balances membrane permeability with aqueous solubility, differentiating it from both the less permeable n-butyl analog and the insoluble n-decyl analog.

NAADP antagonist T-cell immunomodulation membrane permeability

Fungistatic Chain-Length SAR: n-Hexyl Position Within the Optimal C4–C10 Activity Window

A foundational 1949 study assayed 26 N-alkyl α-bromoacetamides as fungus inhibitors. The study established that mono-N-substituted primary n-alkyl bromoacetamides containing 4–10 carbon atoms exhibit the highest order of fungistatic toxicity, with normal chains being more potent than branched and primary alkyls more active than secondary [1]. 2-Bromo-n-hexylacetamide, bearing a C6 normal primary alkyl chain, resides within this empirically defined optimal range. While individual MIC values for each chain length were not tabulated, the class-level inference is clear: the n-hexyl analog is predicted to be among the most active compounds, whereas the n-propyl (C3) or n-dodecyl (C12) analogs would fall outside the high-activity window [1].

antifungal structure-activity relationship bromoacetamide fungicides

Reactivity Differentiation: Electrophilic Bromoacetyl Group Modulated by N-Hexyl Amide Steric and Electronic Effects

The reactivity of 2-bromoacetamides as alkylating agents is modulated by the N-substituent through inductive and steric effects. The n-hexyl group, being a medium-length primary alkyl chain, provides minimal steric hindrance to nucleophilic attack at the α-carbon while donating electron density to the amide nitrogen, slightly reducing the electrophilicity of the bromomethyl carbon compared to N-aryl or N-H analogs. This places 2-bromo-n-hexylacetamide in a distinct reactivity zone: less reactive (and thus more selectively controllable) than 2-bromoacetamide (N-unsubstituted) or 2-bromo-N-phenylacetamide, but more reactive than N,N-dihexyl or N-tert-butyl analogs where steric congestion significantly retards alkylation kinetics [1]. Although head-to-head kinetic data are absent from the retrieved literature, the well-established principles of amide steric and electronic modulation support this ranking.

alkylating agent synthetic intermediate reactivity

High-Confidence Application Scenarios Where 2-Bromo-n-hexylacetamide Provides Demonstrable Advantage


Synthesis of NAADP Antagonist Lead Compounds for Autoimmune Disease Research

2-Bromo-n-hexylacetamide serves as the critical alkylating agent for introducing the N-hexyl side chain onto the nicotinic acid scaffold, generating compound 27 from the Zhang et al. (2018) series [1]. This intermediate is essential for exploring the chain-length SAR of NAADP antagonists targeting T-cell mediated autoimmune conditions. The use of the pre-formed n-hexyl bromoacetamide, rather than an in situ alkylation strategy, provides regiochemical control and avoids competing N- vs. O-alkylation side reactions. Researchers procuring this compound for similar medicinal chemistry campaigns benefit from the established solubility-permeability balance that shorter or longer chains cannot simultaneously deliver [1].

Agrochemical Fungicide Development Targeting the C4–C10 Activity Window

Based on the class-level SAR demonstrating maximal fungistatic activity for primary n-alkyl bromoacetamides with 4–10 carbon atoms [1], 2-bromo-n-hexylacetamide is a rational choice for screening libraries aimed at crop protection or seed disinfectant formulations. Its predicted high activity, combined with moderate lipophilicity conducive to formulation, positions it as a preferable alternative to both the less active short-chain (C1–C3) and the poorly bioavailable long-chain (≥C10) analogs. The historical patent precedent for bromoacetamides as seed disinfectants further supports its industrial relevance [2].

General Medicinal Chemistry Building Block Requiring Controlled Electrophilicity

In synthetic sequences requiring a reactive yet manageable α-bromoamide electrophile—for example, in the preparation of N-substituted γ-lactams via tandem aza-Michael/intramolecular nucleophilic substitution [1]—2-bromo-n-hexylacetamide offers a steric and electronic profile that mitigates the risk of uncontrolled polymerization or premature hydrolysis associated with more reactive analogs (e.g., 2-bromoacetamide). Its moderate reactivity enables broader functional group tolerance and simplifies purification, directly impacting procurement decisions for multi-step synthesis campaigns.

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